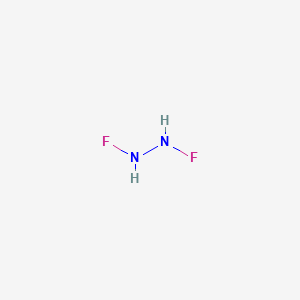
1,2-Difluorohydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Difluorohydrazine is an organofluorine compound with the molecular formula H₂F₂N₂. It is a derivative of hydrazine where two hydrogen atoms are replaced by fluorine atoms.
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Difluorohydrazine can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent such as sulfur tetrafluoride (SF₄) under controlled conditions. The reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of fluorinating agents and reaction conditions can vary depending on the desired purity and application of the compound .
化学反応の分析
Types of Reactions: 1,2-Difluorohydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form difluorodiazene (N₂F₂) using oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reduction reactions can convert it back to hydrazine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles like ammonia (NH₃) or amines in polar solvents.
Major Products Formed:
Oxidation: Difluorodiazene (N₂F₂).
Reduction: Hydrazine (N₂H₄).
Substitution: Various substituted hydrazines depending on the nucleophile used.
科学的研究の応用
1,2-Difluorohydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and diagnostic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals
作用機序
The mechanism of action of 1,2-difluorohydrazine involves its interaction with various molecular targets. In biological systems, it can act as a nucleophile, participating in reactions with electrophilic centers in enzymes and other proteins. This interaction can lead to the formation of covalent bonds, altering the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and conditions .
類似化合物との比較
Hydrazine (N₂H₄): The parent compound of 1,2-difluorohydrazine, used as a rocket propellant and in chemical synthesis.
1,1-Difluorohydrazine (H₂F₂N₂): A structural isomer with different chemical properties and reactivity.
Difluoromethylhydrazine (CHF₂NHNH₂): Another fluorinated hydrazine derivative with distinct applications .
Uniqueness: this compound is unique due to the specific placement of fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications that other hydrazine derivatives may not fulfill .
特性
CAS番号 |
84914-60-3 |
|---|---|
分子式 |
F2H2N2 |
分子量 |
68.026 g/mol |
IUPAC名 |
1,2-difluorohydrazine |
InChI |
InChI=1S/F2H2N2/c1-3-4-2/h3-4H |
InChIキー |
KIAZHYXWNZERFH-UHFFFAOYSA-N |
正規SMILES |
N(NF)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


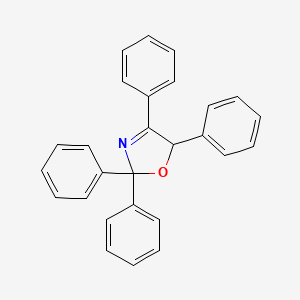
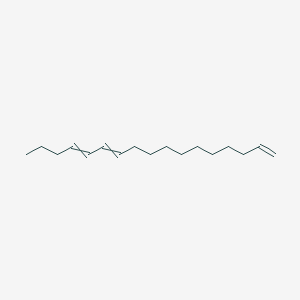

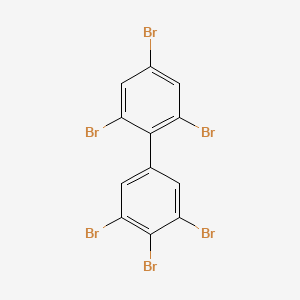
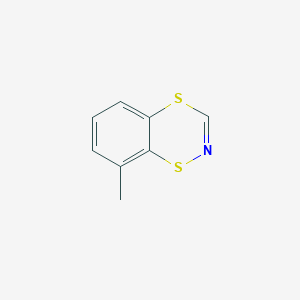

![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.5]dec-6-ene](/img/structure/B14413258.png)
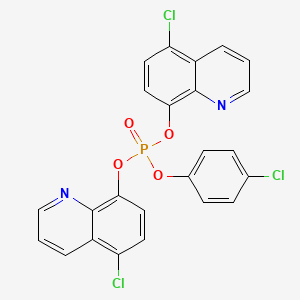
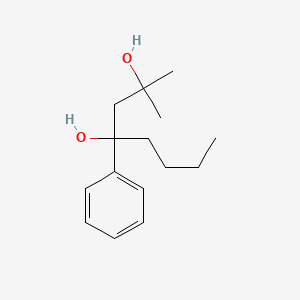
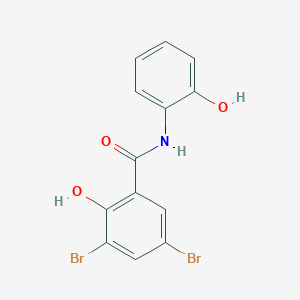
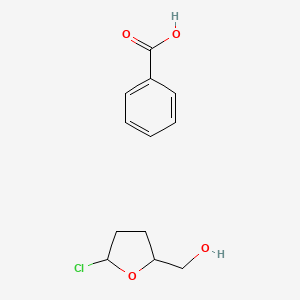
![tert-Butyl [(4S)-2-oxo-1,3-oxazolidin-4-yl]carbamate](/img/structure/B14413289.png)
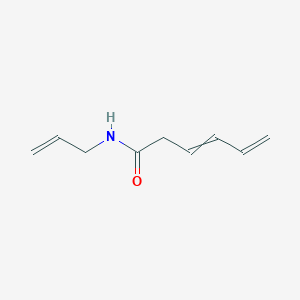
silane](/img/structure/B14413299.png)
